molecular formula C12H20O B1331467 Spiro[5.6]dodecan-7-one CAS No. 4728-90-9

Spiro[5.6]dodecan-7-one

Cat. No.: B1331467
CAS No.: 4728-90-9
M. Wt: 180.29 g/mol
InChI Key: KCDWPGLRMHNEPK-UHFFFAOYSA-N
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Description

Spiro[5.6]dodecan-7-one is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[5.6]dodecan-7-one can be synthesized through several methods. One common approach involves the reductive coupling of cyclic ketones. For example, cyclohexanone or cyclopentanone can be reacted with titanium tetrachloride and zinc powder under nitrogen atmosphere, followed by a pinacol rearrangement . Another method involves the use of sodium hydride in anhydrous tetrahydrofuran (THF) with 1,5-dibromopentane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.6]dodecan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield spirocyclic alcohols or hydrocarbons .

Scientific Research Applications

Spiro[5.6]dodecan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[5.6]dodecan-7-one involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[5.6]dodecan-7-one is unique due to its specific ring size and the position of the ketone group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

IUPAC Name

spiro[5.6]dodecan-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDWPGLRMHNEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2(CC1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300237
Record name Spiro[5.6]dodecan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-90-9
Record name Spiro[5.6]dodecan-7-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[5.6]dodecan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cycloheptanone (2.1 mL, 17.83 mmol) and potassium tert-butoxide (2.60 g, 23.18 mmol) in THF (10 mL) was dropwise added a solution of 1-chloro-5-iodopentane (2.74 mL, 19.61 mmol) in THF (10 mL). The mixture was stirred at ambient temperature for 16 hours. It was then diluted with ether (200 mL), washed with saturated NH4Cl and brine, dried with MgSO4, and concentrated under reduced pressure. The resulting residue was chromatographed on silica gel (95:5 hexane-EtOAc, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 2.50 (t, 2 H), 1.55-1.79 (m, 8 H), 1.30-1.52 (m, 10 H). MS (DCI+) m/z 198 (M+H).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper regarding Spiro[5.6]dodecan-7-one oxime?

A1: The research paper primarily investigates the Beckmann Rearrangement of this compound oxime []. This reaction is a significant transformation in organic chemistry, particularly for synthesizing lactams, which are important structural motifs in various natural products and pharmaceuticals. While the paper does not delve into the specific applications or properties of this compound itself, it sheds light on its reactivity and potential as a precursor for other valuable compounds.

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